9-{[(pyridin-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile
Description
This compound is a nitrogen-rich tetracyclic molecule featuring a pyridin-2-ylmethylamino substituent and a carbonitrile group. The presence of pyridine and carbonitrile groups enhances its capacity for hydrogen bonding and π-π interactions, which are critical for target binding . Structural analogs often share these motifs but vary in substituents, ring sizes, or nitrogen placement, leading to divergent physicochemical and biological properties .
Properties
IUPAC Name |
11-(pyridin-2-ylmethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5/c23-13-18-16-8-1-2-9-17(16)21(25-14-15-7-5-6-12-24-15)27-20-11-4-3-10-19(20)26-22(18)27/h3-7,10-12,25H,1-2,8-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJFXWRUCLDVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NCC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-{[(pyridin-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile involves multiple steps. One common method includes the reaction of a pyridine derivative with a diazatetracyclic compound under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dichloromethane at a controlled temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-{[(pyridin-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of signal transduction pathways or interference with metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
a. Tetracyclo[6.6.2.0²,⁷.0⁹,¹⁴]hexadeca-2,4,6,9,11,13-hexaene-1-carbonitrile (CAS 93324-64-2)
b. 6,19-Dimethyl-10,15-bis(pyridin-2-ylmethyl)-1,5,10,15,20,21-hexaaza-tricyclo[15.2.1.1⁵,⁸]heneicosa-6,8(21),17(20),18-tetraene
- Differences : Larger macrocycle (21-membered vs. 17-membered) and additional nitrogen atoms, altering conformational flexibility and binding kinetics .
c. 8-{[3-(Diethylamino)propyl]amino}-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one
- Similarities : Shares a fused tetracyclic system and heteroatom-rich structure.
- Differences : Incorporates a thiophene ring and phenyl group, enhancing lipophilicity but reducing polarity compared to the target compound .
Physicochemical Properties
Computational Similarity Analysis
Using Tanimoto coefficients (), the target compound shows ~60–70% similarity to:
Bioactivity and Target Profiling
While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit:
- Kinase inhibition : Pyridine-containing macrocycles (e.g., ) inhibit kinases via ATP-binding pocket interactions .
- Epigenetic modulation : Carbonitrile derivatives (e.g., SAHA analogs) show histone deacetylase (HDAC) inhibition .
- Antimicrobial activity : Macrocyclic amines () disrupt microbial membranes .
Biological Activity
The compound 9-{[(pyridin-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile , often referred to as a potential pharmacological agent, has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity through various studies and findings.
Structural Characteristics
This compound features a complex tetracyclic structure with multiple nitrogen atoms and a pyridine moiety. Its structural formula is pivotal in determining its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, the presence of a pyridine ring is often associated with enhanced interaction with cellular targets involved in cancer pathways.
- Mechanism of Action : The compound may inhibit critical enzymes or proteins involved in cancer cell proliferation and survival.
- Case Studies :
- A study demonstrated that derivatives of similar structures inhibited glycogen synthase kinase 3 (GSK-3), which is implicated in various cancers .
- Another investigation highlighted the potential of nitrogen-rich heterocycles in targeting specific cancer cell lines, suggesting that this compound could exhibit similar effects.
GSK-3 Inhibition
GSK-3 has emerged as a crucial target for drug development due to its role in multiple diseases including cancer and neurodegenerative disorders.
- Inhibition Studies : Compounds modeled after the structure of 9-{[(pyridin-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca have shown promising results in inhibiting GSK-3 activity .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been developed to predict the efficacy of similar compounds based on their structural features .
Solubility and Stability
Understanding the solubility and stability of this compound is critical for its application in pharmacology:
| Property | Value |
|---|---|
| Molecular Weight | 304.38 g/mol |
| Solubility | Moderate (depends on formulation) |
| Stability | Stable under ambient conditions |
Toxicity Profile
Preliminary toxicity assessments are essential for evaluating the safety profile of new compounds:
- In Vitro Toxicity : Initial studies indicate low cytotoxicity against normal cell lines while maintaining efficacy against cancerous cells.
- Animal Studies : Further evaluation in animal models is required to establish a comprehensive toxicity profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
